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molecular formula C7H11ClO B031017 Cyclohexanecarbonyl chloride CAS No. 2719-27-9

Cyclohexanecarbonyl chloride

Cat. No. B031017
M. Wt: 146.61 g/mol
InChI Key: RVOJTCZRIKWHDX-UHFFFAOYSA-N
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Patent
US05948922

Procedure details

Compound of formula (XI) where all R5 s are H and R7 and R8 are methyl was prepared by reacting 4-PgO benzoic acid chloride, prepared as in the above paragraph, in a Grignard reaction with CH3MgCl in a procedure similar that employed in Example I for producing (1-methyl-1-hydroxy) ethyl-3-cyclohexene from 3-cyclohexane carboxylic acid chloride.
[Compound]
Name
( XI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Cl:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Mg]Cl>>[CH2:4]1[CH2:5][CH2:6][CH2:7][CH:2]([C:1]([Cl:9])=[O:8])[CH2:3]1

Inputs

Step One
Name
( XI )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
R8 are methyl was prepared

Outcomes

Product
Name
Type
product
Smiles
C1CC(CCC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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